Isobutylamido thiazolyl resorcinol

Description

The exact mass of the compound Isobutylamido thiazolyl resorcinol is 278.07251349 g/mol and the complexity rating of the compound is 327. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isobutylamido thiazolyl resorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylamido thiazolyl resorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

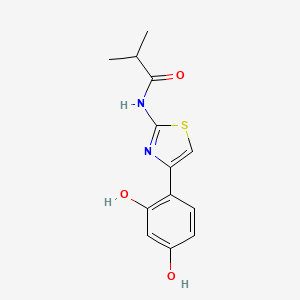

N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-7(2)12(18)15-13-14-10(6-19-13)9-4-3-8(16)5-11(9)17/h3-7,16-17H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDNAJNXDPHROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020949 |

Source

|

| Record name | Propanamide, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428450-95-6 |

Source

|

| Record name | N-[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428450-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylamido thiazolyl resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428450956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLAMIDO THIAZOLYL RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3UOW0EHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Discovery and Development of Isobutylamido Thiazolyl Resorcinol: A Technical Whitepaper

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, has emerged as a groundbreaking and highly potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this novel cosmetic ingredient for the management of hyperpigmentation. Through a systematic review of preclinical and clinical data, this document details the rigorous screening process that identified Isobutylamido thiazolyl resorcinol as a superior tyrosinase inhibitor compared to existing agents. Detailed experimental protocols, quantitative efficacy data from clinical trials, and a summary of its safety profile are presented to offer a complete scientific resource for researchers, scientists, and professionals in the field of dermatology and cosmetic science.

Introduction

Hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, are common dermatological concerns with a significant impact on quality of life. The underlying pathophysiology of these conditions is the overproduction and irregular deposition of melanin. For decades, the therapeutic approach has centered on inhibiting melanogenesis, primarily by targeting the enzyme tyrosinase. However, many existing tyrosinase inhibitors have demonstrated limited efficacy in clinical settings, often due to their development based on mushroom tyrosinase, which has distinct molecular differences from its human counterpart.[1][2][3][4]

This challenge prompted a large-scale screening effort to identify novel and potent inhibitors of human tyrosinase. This endeavor led to the discovery of Isobutylamido thiazolyl resorcinol, a resorcinol derivative that has shown remarkable clinical efficacy and a favorable safety profile in treating various forms of hyperpigmentation.[1][5] This document serves as a technical guide to the scientific journey of Isobutylamido thiazolyl resorcinol, from its initial discovery to its establishment as a leading cosmetic ingredient.

Discovery: A Targeted Approach to Human Tyrosinase Inhibition

The discovery of Isobutylamido thiazolyl resorcinol was the result of a comprehensive screening of approximately 50,000 compounds for their ability to inhibit recombinant human tyrosinase.[2][3][4][5][6] This approach marked a significant departure from previous research that predominantly utilized mushroom tyrosinase, leading to the identification of compounds with poor clinical translation.[1][2][3][4]

The screening process identified resorcinol-thiazole derivatives as a particularly potent class of inhibitors. Among these, Isobutylamido thiazolyl resorcinol (commercially known as Thiamidol) emerged as the most effective inhibitor of human tyrosinase.[1][2][3][4][7]

Synthesis of Isobutylamido Thiazolyl Resorcinol

A patented method for the synthesis of Isobutylamido thiazolyl resorcinol involves a three-step process[8]:

-

Intermediate I Formation: Resorcinol is reacted with bromoacetic acid in the presence of a catalyst, such as boron trifluoride diethyl etherate, to generate an intermediate.

-

Intermediate II Formation: Thiourea is reacted with isobutyryl chloride to form a second intermediate.

-

Final Product Synthesis: The two intermediates are then reacted together under alkaline conditions to yield Isobutylamido thiazolyl resorcinol.

This synthesis route is described as having a simplified process, readily available raw materials, and a high purity yield of over 99%.[8]

Mechanism of Action: Potent and Selective Tyrosinase Inhibition

Isobutylamido thiazolyl resorcinol functions as a potent, non-competitive inhibitor of human tyrosinase.[1] Its mechanism of action lies in its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial steps in melanin synthesis. This direct inhibition of the rate-limiting enzyme of melanogenesis effectively reduces the production of melanin.[1][7][9]

A key characteristic of Isobutylamido thiazolyl resorcinol is its high specificity for human tyrosinase. In comparative studies, it demonstrated significantly weaker inhibition of mushroom tyrosinase, highlighting the importance of using the human enzyme in screening for effective depigmenting agents.[1][2][3][4] Furthermore, in vitro studies on melanocyte cultures have shown that it reversibly inhibits melanin production, in contrast to agents like hydroquinone which can have cytotoxic effects.[2][3][4]

Signaling Pathway of Tyrosinase Inhibition

The following diagram illustrates the simplified signaling pathway of melanogenesis and the point of intervention for Isobutylamido thiazolyl resorcinol.

Experimental Protocols

In Vitro Human Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of human tyrosinase.

Methodology:

-

Recombinant human tyrosinase is purified.

-

The enzyme is incubated with varying concentrations of the test compound (e.g., Isobutylamido thiazolyl resorcinol).

-

The substrate, L-DOPA, is added to the mixture.

-

The rate of L-DOPA oxidation to dopaquinone is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength over time.[1]

-

The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Melanin Production Assay in Melanocyte Culture

Objective: To assess the effect of a compound on melanin synthesis in cultured human melanocytes.

Methodology:

-

Human melanocytes are cultured in appropriate media.

-

The cells are treated with various concentrations of the test compound for a specified period.

-

Following treatment, the cells are lysed, and the melanin content is quantified. This can be done by dissolving the melanin pellet in a sodium hydroxide solution and measuring the absorbance at a specific wavelength.[1][10]

-

Cell viability assays (e.g., MTT assay) are performed in parallel to ensure that the reduction in melanin is not due to cytotoxicity.

Clinical Evaluation of Facial Hyperpigmentation

Objective: To evaluate the efficacy and safety of a topical formulation containing Isobutylamido thiazolyl resorcinol in reducing facial hyperpigmentation.

Methodology:

-

A randomized, double-blind, vehicle-controlled study design is typically employed.[1][10]

-

Subjects with facial hyperpigmentation (e.g., melasma) are recruited.

-

Participants are randomly assigned to apply either the active formulation (containing a specific concentration of Isobutylamido thiazolyl resorcinol, e.g., 0.2%) or a vehicle cream twice daily for a defined period (e.g., 12 weeks).[1][10]

-

Efficacy is assessed at baseline and at regular intervals (e.g., weeks 4, 8, and 12) using various methods:

-

Modified Melasma Area and Severity Index (mMASI): A clinical scoring system that evaluates the area, darkness, and homogeneity of melasma.[1]

-

Colorimetric Measurements: A colorimeter is used to measure the lightness index (L*) of both the hyperpigmented and adjacent normal skin.[11]

-

Expert and Self-Assessment: Dermatologists and subjects evaluate the improvement in hyperpigmentation.[12][13]

-

Standardized Photography: Clinical photographs are taken at each visit to visually document changes.[12][13]

-

-

Tolerability and safety are monitored throughout the study by recording any adverse events.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on Isobutylamido thiazolyl resorcinol.

Table 1: In Vitro Inhibitory Activity of Tyrosinase Inhibitors

| Compound | Human Tyrosinase IC50 (µmol/L) | Mushroom Tyrosinase IC50 (µmol/L) | Melanin Production in Melanocytes IC50 (µmol/L) |

| Isobutylamido thiazolyl resorcinol | 1.1 [2][3][4] | 108 [2][3][4] | 0.9 [2][4] |

| Hydroquinone | > 4000 (mmol/L)[6] | - | 16.3 (irreversible)[2] |

| Kojic Acid | > 500[2][3][4] | - | - |

| Arbutin | millimolar range[2][3][4] | - | - |

Table 2: Summary of Clinical Efficacy in Hyperpigmentation

| Indication | Concentration & Dosing | Duration | Key Outcomes |

| Facial Hyperpigmentation (Melasma) | 0.2% twice daily | 12 weeks | Statistically significant reduction in mMASI scores, superior to 2% hydroquinone.[1] Visible improvement within 4 weeks.[10] |

| Post-Inflammatory Hyperpigmentation (PIH) | Regimen with Isobutylamido thiazolyl resorcinol | 12 weeks | Significant improvement in acne-related PIH as measured by Mexameter, expert grading, and self-assessment.[12][13] Lighter suction blister-induced PIH compared to control after 2 weeks.[12][13] |

| UV-Induced Hyperpigmentation | Twice daily application | 3 weeks | Successful prevention of UVB-induced hyperpigmentation (P<0.001).[5] |

| General Hyperpigmentation | 0.1% to 0.2% twice to four times daily | 12 to 24 weeks | Statistically significant improvements in melasma, PIH, and UV-induced hyperpigmentation.[7][5] |

Clinical Development and Application

Clinical studies have consistently demonstrated the efficacy and safety of topical formulations containing Isobutylamido thiazolyl resorcinol for the treatment of various hyperpigmentary disorders.[5] It has been shown to be effective in reducing the appearance of melasma, PIH, and preventing UV-induced hyperpigmentation.[1][5][11][12][13]

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for evaluating the clinical efficacy of a topical agent for hyperpigmentation.

Safety and Tolerability

Across multiple clinical studies, Isobutylamido thiazolyl resorcinol has been shown to be well-tolerated with a good safety profile.[14] It is considered a gentle yet effective skin-brightening agent.[9] Unlike some other depigmenting agents, it selectively targets melanocytes without harming surrounding tissues, which minimizes the risk of irritation.[9]

Conclusion

The discovery and development of Isobutylamido thiazolyl resorcinol represent a significant advancement in the cosmetic management of hyperpigmentation. Its identification through a targeted screening of human tyrosinase has led to a highly potent and selective inhibitor with proven clinical efficacy. The comprehensive data from in vitro and in vivo studies underscore its superior performance compared to many existing ingredients. With a well-established mechanism of action, detailed clinical validation, and a favorable safety profile, Isobutylamido thiazolyl resorcinol stands as a cornerstone ingredient for formulators and a valuable option for individuals seeking to address concerns of uneven skin tone and hyperpigmentation. Further research may continue to explore its full potential in various dermatological applications.

References

- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 2. [PDF] Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 5. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 7. escholarship.org [escholarship.org]

- 8. CN111943908A - Method for preparing isobutylamido thiazolyl resorcinol - Google Patents [patents.google.com]

- 9. chenlangbio.com [chenlangbio.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Isobutylamido thiazolyl resorcinol for prevention of UVB-induced hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effective reduction of post-inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido-thiazolyl-resorcinol (Thiamidol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Foundational Science of Isobutylamido Thiazolyl Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, has emerged as a highly potent and selective inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Discovered through the screening of over 50,000 compounds, this resorcinyl-thiazole derivative demonstrates superior efficacy in reducing hyperpigmentation compared to previously established agents.[1][4][5][6] This technical guide provides an in-depth overview of the foundational research on isobutylamido thiazolyl resorcinol, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological and cosmetic products targeting pigmentary disorders.

Introduction

Hyperpigmentation, characterized by the excessive production and deposition of melanin, is a common dermatological concern.[1] The primary driver of melanogenesis is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis.[1][3] Consequently, the inhibition of tyrosinase is a key strategy in the management of hyperpigmentation.[3] While numerous tyrosinase inhibitors have been identified, many exhibit limited clinical efficacy due to their development against non-human (mushroom) tyrosinase, which has significant structural differences from the human enzyme.[2][3] Isobutylamido thiazolyl resorcinol was identified as a potent inhibitor of human tyrosinase, showing significant promise in addressing this limitation.[1][2][3]

Mechanism of Action

Isobutylamido thiazolyl resorcinol acts as a direct, competitive, and reversible inhibitor of human tyrosinase.[2][6] Its resorcinol moiety is crucial for its inhibitory activity, interacting with the active site of the enzyme.[7] Molecular docking and dynamics simulations have revealed that the resorcinol group of Thiamidol embeds within the catalytic copper center of human tyrosinase, interacting with key histidine and phenylalanine residues.[7] This binding prevents the substrate, L-tyrosine, from accessing the active site, thereby blocking the initial steps of melanogenesis.

Signaling Pathway of Melanogenesis and Point of Inhibition

The following diagram illustrates the melanin synthesis pathway and the specific point of inhibition by isobutylamido thiazolyl resorcinol.

Quantitative Efficacy Data

The potency of isobutylamido thiazolyl resorcinol has been quantified through various in vitro and cellular assays. Its inhibitory activity is significantly higher against human tyrosinase compared to mushroom tyrosinase, highlighting its specificity.

Table 1: In Vitro Inhibitory Activity against Tyrosinase

| Compound | Human Tyrosinase IC50 (µM) | Mushroom Tyrosinase IC50 (µM) | Reference(s) |

| Isobutylamido Thiazolyl Resorcinol | 1.1 | 108 | [6][8][9][10] |

| Hydroquinone | > 4000 | 70 | [9][10][11] |

| Arbutin | Weakly inhibits (> 500) | 8400 | [8][12] |

| Kojic Acid | > 500 | 121 | [8][9][10][12] |

| 4-Butylresorcinol | 21 | - | [11] |

Table 2: Inhibition of Melanin Production in Cellular Assays

| Compound | IC50 in Melanocyte Cultures (µM) | Reversibility | Reference(s) |

| Isobutylamido Thiazolyl Resorcinol | 0.9 | Reversible | [6][9][10] |

| Hydroquinone | 16.3 | Irreversible | [6][9][10] |

Table 3: Summary of Key Clinical Study Outcomes

| Indication | Study Design | Treatment Protocol | Key Outcomes | Reference(s) |

| Mild to Moderate Melasma | Double-blind, randomized, split-face | 0.2% Thiamidol vs. 2% Hydroquinone, 12 weeks | Thiamidol showed a significantly greater reduction in mMASI scores compared to hydroquinone. | [2][13] |

| Moderate to Severe Melasma | Randomized, double-blind, vehicle-controlled | 0.2% Thiamidol, twice daily, 24 weeks | Significant improvement in melasma compared to vehicle. | [6][14] |

| Post-Inflammatory Hyperpigmentation (PIH) - Acne-induced | Vehicle-controlled, double-blind, randomized | Thiamidol-containing formulation, 12 weeks | Significant improvement in the visibility of acne-induced hyperpigmentation compared to vehicle. | [15] |

| UV-induced Hyperpigmentation | Randomized, single-blinded | Thiamidol-containing product, 3 weeks | Successful prevention of UVB-induced hyperpigmentation (P<0.001). | [16][17][18] |

| Facial Hyperpigmentation | Split-face study | Four-times daily vs. twice-daily application of Thiamidol | Four-times daily application showed significantly greater improvement. | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the core experimental protocols used in the foundational studies of isobutylamido thiazolyl resorcinol.

In Vitro Tyrosinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on tyrosinase activity.

Principle: The enzymatic conversion of a substrate (L-DOPA or L-tyrosine) by tyrosinase produces a colored product (dopachrome) that can be measured spectrophotometrically. A decrease in the rate of color formation in the presence of an inhibitor indicates its potency.[20]

Typical Protocol:

-

Enzyme and Substrate Preparation: A solution of human tyrosinase (recombinant) or mushroom tyrosinase is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[21] A solution of L-DOPA is also prepared in the same buffer.[21][22]

-

Assay Reaction: In a 96-well microplate, the tyrosinase solution is pre-incubated with various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 10 minutes at 25°C).[21]

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA solution. The absorbance at a specific wavelength (e.g., 475-490 nm) is measured at regular intervals using a microplate reader to determine the rate of dopachrome formation.[9][20][22]

-

Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9]

Workflow Diagram:

Cellular Melanogenesis Assay

This assay assesses the ability of a compound to inhibit melanin production in cultured melanocytes.

Principle: Melanocytes are cultured in the presence of the test compound. After a specific incubation period, the cells are lysed, and the melanin content is quantified.

Typical Protocol:

-

Cell Culture: Human melanocytes are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., several days).

-

Cell Lysis and Melanin Quantification: After treatment, the cells are washed and lysed (e.g., with NaOH). The melanin content in the lysate is measured by spectrophotometry at a wavelength of around 405 nm and normalized to the total protein content.

-

Data Analysis: The percentage of melanin inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow Diagram:

Structure-Activity Relationship (SAR)

The potent and selective inhibition of human tyrosinase by isobutylamido thiazolyl resorcinol is attributed to specific structural features. SAR studies have revealed that both the resorcinol moiety and the thiazole ring are essential for high inhibitory activity.[23] The substituents on the 2-amino group of the thiazole ring also play a role in modulating the inhibitory potency, with variations in size and polarity influencing the interaction with the enzyme.[23]

Logical Relationship Diagram:

Conclusion

The foundational research on isobutylamido thiazolyl resorcinol has established it as a benchmark for the development of topical treatments for hyperpigmentation. Its high potency and selectivity for human tyrosinase, coupled with demonstrated clinical efficacy and a favorable safety profile, underscore its significance in dermatology and cosmetic science. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of melanogenesis inhibition. Continued investigation into optimal formulations and long-term efficacy will further solidify the role of isobutylamido thiazolyl resorcinol in the management of pigmentary disorders.

References

- 1. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 3. images-1.eucerin.com [images-1.eucerin.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Thiamidol: A Breakthrough Innovation in the Treatment of Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural dynamics and susceptibility of isobutylamido thiazolyl resorcinol (ThiamidolTM) against human and mushroom tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skin.dermsquared.com [skin.dermsquared.com]

- 10. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 18. Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Specific Inhibition of Human Tyrosinase by Isobutylamido Thiazolyl Resorcinol: An In-Vitro Technical Analysis

For Immediate Release

HAMBURG, Germany – December 8, 2025 – New in-vitro research provides a comprehensive technical overview of Isobutylamido thiazolyl resorcinol, a potent and highly specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin production. This document outlines the key quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science.

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, has emerged as a breakthrough molecule in the management of hyperpigmentation.[1][2] Unlike many other depigmenting agents that were initially screened against mushroom tyrosinase, Isobutylamido thiazolyl resorcinol was identified through a high-throughput screening of 50,000 compounds against recombinant human tyrosinase, ensuring its high efficacy and specificity for the human enzyme.[3][4][5] This specificity is a critical factor, as significant differences exist between human and mushroom tyrosinases, often leading to a lack of clinical efficacy for compounds developed using the latter.[6][7]

Quantitative Analysis of In-Vitro Efficacy

The inhibitory effects of Isobutylamido thiazolyl resorcinol on human tyrosinase and melanin production have been quantified in various in-vitro models. The following tables summarize the key findings, comparing its potency with other well-known depigmenting agents.

| Compound | Human Tyrosinase IC50 (µmol/L) | Mushroom Tyrosinase IC50 (µmol/L) | Reference |

| Isobutylamido thiazolyl resorcinol | 1.1 | 108 | [3] |

| 4-Butylresorcinol | 21 | Not Reported | [8] |

| Kojic Acid | > 500 | Not Reported | [3] |

| Hydroquinone | > 4000 (in mmol/L) | Not Reported | [8][9] |

| Arbutin | in the millimolar range | Not Reported | [3] |

Table 1: Comparative Inhibitory Concentration (IC50) on Tyrosinase Activity. This table highlights the superior inhibitory potency of Isobutylamido thiazolyl resorcinol on human tyrosinase compared to other commonly used agents.

| Compound | Melanin Production IC50 in Melanocyte Cultures (µmol/L) | Nature of Inhibition | Reference |

| Isobutylamido thiazolyl resorcinol | 0.9 | Reversible | [3] |

| Hydroquinone | 16.3 (in mmol/L) | Irreversible | [3] |

Table 2: Inhibition of Melanin Production in Cultured Human Melanocytes. This table demonstrates the potent and reversible inhibition of melanin synthesis by Isobutylamido thiazolyl resorcinol at the cellular level.

Experimental Protocols

To ensure the reproducibility and further investigation of Isobutylamido thiazolyl resorcinol's properties, detailed experimental protocols for the key in-vitro assays are provided below.

Human Tyrosinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of human tyrosinase.

-

Principle: The assay measures the enzymatic conversion of a substrate (L-DOPA) to dopachrome by tyrosinase. The formation of dopachrome results in a color change that can be measured spectrophotometrically. Inhibitors of tyrosinase will reduce the rate of this reaction.

-

Materials:

-

Recombinant human tyrosinase

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate buffer (pH 6.8-7.0)

-

Test compound (Isobutylamido thiazolyl resorcinol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the human tyrosinase enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.

-

The rate of reaction is determined from the linear phase of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Melanin Content Assay in Melanocyte Culture

This assay assesses the ability of a compound to reduce melanin synthesis in a cellular context.

-

Principle: The amount of melanin produced by cultured melanocytes (e.g., B16F10 melanoma cells or primary human melanocytes) after treatment with a test compound is quantified.

-

Materials:

-

Melanocyte cell line (e.g., B16F10)

-

Cell culture medium and supplements

-

Test compound (Isobutylamido thiazolyl resorcinol)

-

Lysis buffer (e.g., NaOH with DMSO)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Spectrophotometer

-

-

Procedure:

-

Seed melanocytes in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS and harvest them.

-

Lyse the cell pellets using the lysis buffer and heat at a specific temperature (e.g., 80°C) to solubilize the melanin.

-

Measure the absorbance of the lysate at a wavelength of 405 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

-

Calculate the percentage of melanin content relative to untreated control cells.

-

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Melanocyte cell line

-

Cell culture medium

-

Test compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or a specialized buffer)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with the same concentrations of the test compound as used in the melanin content assay for the same duration.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows involved in the in-vitro analysis of Isobutylamido thiazolyl resorcinol, the following diagrams have been generated.

Conclusion

The preliminary in-vitro analysis of Isobutylamido thiazolyl resorcinol unequivocally demonstrates its position as a leading inhibitor of human tyrosinase. Its high potency, specificity, and reversible mode of action in cellular models underscore its significant potential for the development of effective and safe treatments for hyperpigmentary disorders. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for the scientific community to build upon this foundational research. Further investigations into its long-term efficacy and safety in more complex models are warranted.

References

- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamidol: A Breakthrough Innovation in Treatment of Hyperpigmentation | Scilit [scilit.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. images-1.eucerin.com [images-1.eucerin.com]

- 6. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isobutylamido Thiazolyl Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Isobutylamido thiazolyl resorcinol, a potent inhibitor of human tyrosinase. The information is curated for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Chemical Properties

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a synthetic molecule that has gained significant attention for its depigmenting efficacy.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide | [3] |

| Synonyms | Thiamidol, N-[4-(2,4-dihydroxyphenyl)-2-thiazolyl]-2-methylpropanamide | [4][5] |

| CAS Number | 1428450-95-6 | [3][6] |

| Chemical Formula | C13H14N2O3S | [3][6] |

| Molecular Weight | 278.33 g/mol | [3][6][7] |

| Physical Form | White to off-white solid | [8] |

| Melting Point | 152°C - 156°C | |

| Boiling Point | Not reported in the reviewed literature. | |

| pKa | Not reported in the reviewed literature. | |

| Solubility | In Vitro: Soluble in DMSO at 100 mg/mL (with sonication).[9] Also reported to be soluble in water and alcohol.[1] In Vivo Formulations: ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] | [1][9] |

Mechanism of Action: Tyrosinase Inhibition

Isobutylamido thiazolyl resorcinol is a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[10][11] This specificity is a key attribute, as many other depigmenting agents have been identified using mushroom tyrosinase, which does not always translate to efficacy in humans.[10]

The inhibitory activity of Isobutylamido thiazolyl resorcinol on human tyrosinase is significant, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µmol/L.[10] In cultured melanocytes, it has been shown to inhibit melanin production with an IC50 of 0.9 µmol/L.[10]

Experimental Protocols

Synthesis of Isobutylamido Thiazolyl Resorcinol

A patented method for the synthesis of Isobutylamido thiazolyl resorcinol involves a three-step process.

Step 1: Synthesis of Intermediate I

-

Reactants: Resorcinol and bromoacetic acid.

-

Catalyst: Boron trifluoride diethyl etherate solution.

-

Procedure: Resorcinol is reacted with bromoacetic acid in the presence of the catalyst.

-

Product: Intermediate I.

Step 2: Synthesis of Intermediate II

-

Reactants: Thiourea and isobutyryl chloride.

-

Procedure: Thiourea is reacted with isobutyryl chloride.

-

Product: Intermediate II.

Step 3: Synthesis of Isobutylamido Thiazolyl Resorcinol

-

Reactants: Intermediate I and Intermediate II.

-

Condition: The reaction is carried out under the action of a base.

-

Final Product: Isobutylamido thiazolyl resorcinol.

This synthesis route is noted for its simplicity, readily available starting materials, and suitability for industrial production.

Caption: Synthesis pathway of Isobutylamido thiazolyl resorcinol.

Human Tyrosinase Inhibition Assay

The efficacy of Isobutylamido thiazolyl resorcinol as a tyrosinase inhibitor has been quantified using an in vitro assay with recombinant human tyrosinase.[10]

-

Enzyme Source: A truncated, His-tagged form of human tyrosinase expressed in HEK 293 cells and purified.[10]

-

Assay Principle: The L-Dopa oxidase activity of the enzyme is measured. The reaction product, L-dopaquinone, reacts with 3-methyl-2-benzothiazolinone-hydrazone (MBTH) to form a stable pink dye.[10]

-

Procedure:

Caption: Workflow for the human tyrosinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. rsprs.uomosul.edu.iq [rsprs.uomosul.edu.iq]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. GSRS [precision.fda.gov]

- 5. theclinivex.com [theclinivex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [precision.fda.gov]

- 8. N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide | C13H14N2O3S | CID 71543007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. skin.dermsquared.com [skin.dermsquared.com]

- 10. Isobutylamido thiazolyl resorcinol | CymitQuimica [cymitquimica.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Synthesis of Isobutylamido Thiazolyl Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is a potent inhibitor of human tyrosinase, the key enzyme in melanin synthesis. This technical guide provides a comprehensive exploration of its synthesis pathway, offering detailed experimental protocols for its preparation. The document is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science. It includes a summary of quantitative data in structured tables and visual diagrams to elucidate the synthetic route and its mechanism of action in the context of melanogenesis.

Introduction

Hyperpigmentation disorders, such as melasma and age spots, are common dermatological concerns. The overproduction of melanin, the pigment responsible for skin color, is a central factor in these conditions. Tyrosinase is a rate-limiting enzyme in the complex process of melanogenesis. Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents.[1][2] Isobutylamido thiazolyl resorcinol has emerged as a highly effective and specific inhibitor of human tyrosinase, demonstrating significant potential in the treatment of hyperpigmentation.[3] This guide details a well-documented three-step synthesis pathway for this compound, providing the necessary information for its laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of isobutylamido thiazolyl resorcinol can be efficiently achieved through a three-step process as outlined in patent literature.[4] The pathway involves the preparation of two key intermediates, followed by their condensation to form the final product.

The overall synthetic scheme is as follows:

-

Step 1: Synthesis of Intermediate I (2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one) : This step involves the bromination of resorcinol with bromoacetic acid.[4]

-

Step 2: Synthesis of Intermediate II (N-Isobutyrylthiourea) : This intermediate is prepared by the reaction of thiourea with isobutyryl chloride.[4]

-

Step 3: Synthesis of Isobutylamido Thiazolyl Resorcinol : The final product is obtained through a Hantzsch thiazole synthesis by reacting Intermediate I and Intermediate II.[4]

Experimental Protocols

Step 1: Synthesis of Intermediate I (2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one)

Reaction:

Caption: Synthesis of Intermediate I.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Resorcinol | 110.11 | 2220 g | 20.16 |

| Bromoacetic Acid | 138.95 | 2100 g | 15.11 |

| Boron Trifluoride Diethyl Etherate (48% solution) | 141.93 | 5500 mL | - |

Procedure:

-

To a 10 L reaction vessel, add resorcinol (2220 g), bromoacetic acid (2100 g), and 48% boron trifluoride diethyl etherate solution (5500 mL).[4]

-

Slowly heat the reaction mixture to 65 °C and maintain for 30 minutes.[4]

-

Continue heating to 75 °C and maintain until the reaction is complete, monitoring the consumption of bromoacetic acid.[4]

-

Cool the reaction mixture to room temperature and slowly add ice water.[4]

-

Stir the mixture, separate the organic phase, dry it, and concentrate under reduced pressure.[4]

-

Purify the resulting oil by column chromatography using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to obtain Intermediate I as an off-white to light yellow solid.[4]

Quantitative Data:

| Parameter | Value |

| Purity | >98% |

| Yield | ~51% |

Step 2: Synthesis of Intermediate II (N-Isobutyrylthiourea)

Reaction:

Caption: Synthesis of Intermediate II.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isobutyryl Chloride | 106.55 | 1000 g | 9.38 |

| Thiourea | 76.12 | 893 g | 11.73 |

| Toluene | - | 3 L | - |

Procedure:

-

In a reaction vessel, combine isobutyryl chloride (1000 g), thiourea (893 g), and toluene (3 L).[4]

-

Heat the mixture to 115 °C and maintain until the reaction is complete, monitoring the consumption of isobutyryl chloride.[4]

-

Cool the reaction mixture and collect the resulting solid by filtration.

-

Wash the solid with a suitable solvent and dry to obtain Intermediate II.

Step 3: Synthesis of Isobutylamido Thiazolyl Resorcinol

Reaction (Hantzsch Thiazole Synthesis):

Caption: Final synthesis step.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Intermediate I | 233.05 |

| Intermediate II | 146.21 |

| Ethanol | 46.07 |

| Ethyl Acetate | 88.11 |

Procedure:

-

Dissolve Intermediate I in ethanol.[4]

-

Add Intermediate II to the solution.[4]

-

Add a suitable base to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain until the reaction is complete.[4]

-

After completion, filter the reaction solution.[4]

-

Concentrate the filtrate to dryness.[4]

-

Add ethyl acetate to the residue and stir (pulping).[4]

-

Cool the mixture and filter to obtain the crude isobutylamido thiazolyl resorcinol.[4]

-

Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value |

| Purity | >99% |

| Total Yield | >29.1% |

Mechanism of Action: Tyrosinase Inhibition

Isobutylamido thiazolyl resorcinol exerts its depigmenting effect by potently and specifically inhibiting human tyrosinase.[3][5] Tyrosinase catalyzes the initial and rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, isobutylamido thiazolyl resorcinol effectively blocks the production of melanin.

Melanogenesis Signaling Pathway and Inhibition:

Caption: Inhibition of Melanogenesis.

Quantitative Efficacy Data

The inhibitory potency of isobutylamido thiazolyl resorcinol against human tyrosinase has been quantified and compared to other known inhibitors.

| Compound | IC50 (Human Tyrosinase) |

| Isobutylamido Thiazolyl Resorcinol | 1.1 µM [5] |

| Hydroquinone | Millimolar range[5] |

| Arbutin | Millimolar range[5] |

| Kojic Acid | >500 µM[5] |

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of isobutylamido thiazolyl resorcinol, a compound of significant interest for the management of hyperpigmentation. The outlined three-step synthesis is robust and scalable. The provided experimental protocols, quantitative data, and mechanistic diagrams serve as a valuable resource for researchers and professionals engaged in the development of novel dermatological and cosmetic agents. Further research may focus on optimizing reaction conditions to improve yields and exploring the synthesis of novel derivatives with enhanced efficacy and safety profiles.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. benchchem.com [benchchem.com]

- 3. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 4. CN111943908A - Method for preparing isobutylamido thiazolyl resorcinol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Early-Stage Cytotoxicity Screening of Isobutylamido Thiazolyl Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the early-stage in vitro cytotoxicity screening of Isobutylamido thiazolyl resorcinol, a potent tyrosinase inhibitor used in cosmetic formulations for hyperpigmentation. While Isobutylamido thiazolyl resorcinol, also known as Thiamidol, is established as a well-tolerated ingredient with a non-cytotoxic mechanism of action, this document outlines the standard methodologies that would be employed to ascertain the cytotoxicity profile of such a compound during its initial safety assessment. The guide details experimental protocols for key in vitro assays, including the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays. Furthermore, it provides illustrative templates for data presentation and includes mandatory visualizations of experimental workflows and a generalized cytotoxicity signaling pathway using the DOT language for Graphviz. This whitepaper is intended to serve as a foundational resource for researchers involved in the toxicological evaluation of cosmetic ingredients and other novel compounds in the preliminary phases of development.

Introduction to Isobutylamido Thiazolyl Resorcinol

Isobutylamido thiazolyl resorcinol is a potent inhibitor of human tyrosinase, the key enzyme in melanin production. Its primary application is in cosmetic products aimed at reducing hyperpigmentation, such as age spots and melasma. Clinical studies have demonstrated its efficacy and safety for topical use. Notably, its mechanism of action is based on the reversible inhibition of tyrosinase, which distinguishes it from compounds that may achieve similar effects through cytotoxic mechanisms. Regulatory bodies, such as China's National Medical Products Administration (NMPA), have approved its use in cosmetic products, indicating a thorough safety evaluation.

The Imperative of Early-Stage Cytotoxicity Screening

Before a new ingredient is approved for cosmetic use, it must undergo rigorous safety testing. Early-stage cytotoxicity screening is a critical initial step in this process.[1] These in vitro tests provide essential data on a compound's potential to cause cell damage or death.[2] By utilizing cell culture-based methods, researchers can gain rapid and cost-effective insights into the safety profile of a new chemical entity, thereby reducing the reliance on animal testing.[3] Common assays assess various cellular functions, including metabolic activity, membrane integrity, and lysosomal function, to provide a comprehensive overview of potential cytotoxicity.

Methodologies for In Vitro Cytotoxicity Assessment

A battery of in vitro tests is typically employed to evaluate the potential cytotoxicity of a cosmetic ingredient. The following are standard assays that would be used in the early-stage screening of a compound like Isobutylamido thiazolyl resorcinol.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., human keratinocytes [HaCaT] or dermal fibroblasts [HDF]) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of Isobutylamido thiazolyl resorcinol in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[6][7][8] Damage to the cell membrane or lysosomes prevents the uptake and retention of the dye.[6]

Experimental Protocol:

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 3 hours.

-

Dye Extraction: Remove the neutral red solution, wash the cells with phosphate-buffered saline (PBS), and add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[9]

Experimental Protocol:

-

Cell Seeding and Compound Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a maximum LDH release control (cells treated with a lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table is an illustrative template for summarizing the results of in vitro cytotoxicity screening for a test compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Publicly available, specific early-stage in vitro cytotoxicity data for Isobutylamido thiazolyl resorcinol was not found.

Table 1: Illustrative In Vitro Cytotoxicity Profile of a Test Compound

| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) | Interpretation |

| MTT | HaCaT (Human Keratinocytes) | 24 | > 1000 | Non-cytotoxic |

| HDF (Human Dermal Fibroblasts) | 24 | > 1000 | Non-cytotoxic | |

| NRU | HaCaT (Human Keratinocytes) | 24 | > 1000 | Non-cytotoxic |

| LDH | HaCaT (Human Keratinocytes) | 24 | > 1000 | No significant membrane damage |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and biological mechanisms. The following are Graphviz (DOT language) scripts for generating key diagrams relevant to cytotoxicity screening.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the LDH Cytotoxicity Assay.

Caption: Generalized Signaling Pathway of Cytotoxicity.

Conclusion

The early-stage cytotoxicity screening of any new cosmetic ingredient is a fundamental component of its safety assessment. While specific in vitro cytotoxicity data for Isobutylamido thiazolyl resorcinol is not extensively detailed in the public domain, its established use in cosmetic products and regulatory approvals underscore its favorable safety profile. The methodologies described in this guide—MTT, NRU, and LDH assays—represent the standard battery of tests that would be employed to confirm the absence of cytotoxic effects. The known mechanism of action of Isobutylamido thiazolyl resorcinol, as a reversible tyrosinase inhibitor, is consistent with a non-cytotoxic profile. This technical guide provides researchers and drug development professionals with a robust framework for conducting and interpreting early-stage cytotoxicity screening for novel cosmetic ingredients.

References

- 1. Prediction of genotoxic potential of cosmetic ingredients by an in silico battery system consisting of a combination of an expert rule-based system and a statistics-based system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 3. iivs.org [iivs.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to the Fundamental Interactions of Isobutylamido Thiazolyl Resorcinol with Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, has emerged as a highly potent and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the fundamental interactions between Thiamidol and tyrosinase, with a focus on its inhibitory kinetics, molecular binding mechanisms, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development who are engaged in the study of melanogenesis and the development of novel tyrosinase inhibitors.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders, such as melasma and solar lentigines. Tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase, plays a pivotal role in initiating melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2]

Isobutylamido thiazolyl resorcinol (Thiamidol) is a resorcinol derivative that has demonstrated exceptional inhibitory activity against human tyrosinase.[1][2] A key differentiator for Thiamidol is its high specificity for the human enzyme over the more commonly studied mushroom tyrosinase, a factor that has often limited the clinical efficacy of other inhibitors.[1] This guide delves into the core interactions of Thiamidol with tyrosinase, providing a detailed analysis of its inhibitory profile and the molecular basis for its high potency.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory efficacy of Thiamidol against tyrosinase has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, comparing its activity with other known tyrosinase inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) against Human and Mushroom Tyrosinase

| Compound | Human Tyrosinase (hTYR) IC50 | Mushroom Tyrosinase (mTYR) IC50 |

| Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 1.1 µM [1][3] | 108 µM [1][3] |

| Hydroquinone | > 4000 µM[4] | - |

| Kojic Acid | > 500 µmol/L[3] | - |

| Arbutin | Millimolar range[3] | - |

| 4-Butylresorcinol | 21 µM[4] | - |

Table 2: Kinetic Parameters for Thiamidol Inhibition of Human Tyrosinase

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 0.25 µM [5] | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. |

| Inhibition Type | Competitive [2] | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |

Mechanism of Tyrosinase Inhibition

Kinetic Analysis: Competitive Inhibition

Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. The inhibition of human tyrosinase by Thiamidol has been characterized as competitive.[2] This mode of inhibition is typically visualized using a Lineweaver-Burk plot, which graphically represents the relationship between the substrate concentration and the reaction velocity.

In the presence of a competitive inhibitor like Thiamidol, the apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. This is because a higher substrate concentration is required to outcompete the inhibitor for binding to the enzyme's active site. Conversely, the maximum velocity (Vmax) of the reaction remains unchanged, as at saturating substrate concentrations, the effect of the inhibitor is overcome.

Molecular Docking and Binding Interactions

Molecular docking studies have provided valuable insights into the specific interactions between Thiamidol and the active site of human tyrosinase. These in silico models reveal that the resorcinol moiety of Thiamidol plays a crucial role in its inhibitory activity.

The Thiamidol molecule fits into the active site pocket of human tyrosinase, where its resorcinol ring is positioned near the catalytic copper ions. The binding is stabilized by a network of interactions with key amino acid residues. While a precise, experimentally determined crystal structure of the human tyrosinase-Thiamidol complex is not yet available, homology models and docking simulations consistently highlight the importance of specific residues in the binding pocket.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

The following protocol outlines a typical method for determining the inhibitory activity of Thiamidol against human tyrosinase.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. images-1.eucerin.com [images-1.eucerin.com]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in Tyrosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, as a potent inhibitor of human tyrosinase for research and development in the fields of dermatology and cosmetology.

Introduction

Isobutylamido thiazolyl resorcinol is a highly effective and specific inhibitor of human tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its potent inhibitory activity makes it a valuable tool for studying melanogenesis and a promising active ingredient for addressing hyperpigmentation.[4][5][6] Unlike many other tyrosinase inhibitors that show high efficacy on mushroom tyrosinase but limited activity on the human enzyme, isobutylamido thiazolyl resorcinol was identified through screening a large compound library against recombinant human tyrosinase, ensuring its relevance for human applications.[1][2][6]

Data Presentation: In Vitro Inhibition of Tyrosinase and Melanin Production

The inhibitory efficacy of isobutylamido thiazolyl resorcinol has been quantified in various assays. The following table summarizes the key quantitative data, including the half-maximal inhibitory concentration (IC50) values against human and mushroom tyrosinase, as well as its effect on melanin production in cell culture.

| Target | Inhibitor | IC50 (µmol/L) | Reference |

| Human Tyrosinase | Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 1.1 | [1][2][7] |

| Mushroom Tyrosinase | Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 108 | [1][2][7] |

| Melanin Production in Melanocyte Cultures | Isobutylamido Thiazolyl Resorcinol (Thiamidol) | 0.9 | [1][2] |

| Human Tyrosinase | 4-Butylresorcinol | 21 | [7] |

| Mushroom Tyrosinase | 4-Butylresorcinol | 0.6 | [7] |

| Human Tyrosinase | Kojic Acid | >500 | [1][7] |

| Mushroom Tyrosinase | Kojic Acid | 6.0 | [7] |

| Human Tyrosinase | Hydroquinone | >4,000 | [7] |

| Melanin Production in Melanocyte Cultures | Hydroquinone | 16,300 | [1][2] |

| Human Tyrosinase | Arbutin | >4,000 | [7] |

Experimental Protocols

This section provides a detailed methodology for an in vitro tyrosinase inhibition assay using isobutylamido thiazolyl resorcinol.

Protocol: In Vitro Human Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the L-DOPA oxidase activity of human tyrosinase.[1]

1. Materials and Reagents:

-

Recombinant Human Tyrosinase (catalytic domain)

-

Isobutylamido Thiazolyl Resorcinol (Thiamidol)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

3-methyl-2-benzothiazolinone-hydrazone (MBTH)

-

Sodium Phosphate Buffer (50 µM, pH 7.0)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

-

Incubator set to 40°C

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of recombinant human tyrosinase in sodium phosphate buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

-

Substrate Solution: Prepare a 1 mM stock solution of L-DOPA in sodium phosphate buffer.

-

Inhibitor Stock Solution: Prepare a stock solution of isobutylamido thiazolyl resorcinol in DMSO.

-

Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in sodium phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

MBTH Solution: Prepare a solution of MBTH in the assay buffer.

3. Assay Procedure:

-

To each well of a 96-well microplate, add the following in the specified order:

-

Sodium Phosphate Buffer (to bring the final volume to 200 µL)

-

Inhibitor working solution (or vehicle control - buffer with the same percentage of DMSO)

-

Enzyme solution

-

-

Pre-incubate the plate at 40°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Immediately add the MBTH solution to each well. The reaction product, L-dopaquinone, will react with MBTH to form a stable pink dye.[1]

-

Monitor the increase in absorbance at 490 nm over time using a microplate reader at 40°C.[1]

4. Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Signaling Pathway of Melanogenesis Inhibition

Caption: Inhibition of the melanogenesis pathway by isobutylamido thiazolyl resorcinol.

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

References

- 1. skin.dermsquared.com [skin.dermsquared.com]

- 2. researchgate.net [researchgate.net]

- 3. images-1.eucerin.com [images-1.eucerin.com]

- 4. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Tyrosinase Inhibition by Thiamidol Results in Significant Improvement of Mild to Moderate Melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thedermatologyauthority.com [thedermatologyauthority.com]

Application Notes and Protocols for Isobutylamido Thiazolyl Resorcinol in Pigmentation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation, a common dermatological concern, results from the overproduction and uneven distribution of melanin.[1] The key regulatory enzyme in melanin synthesis (melanogenesis) is tyrosinase.[1][2] Isobutylamido thiazolyl resorcinol, also known as Thiamidol, has emerged as a highly potent and specific inhibitor of human tyrosinase, making it a valuable compound for in vitro studies of pigmentation and the development of novel depigmenting agents.[1][2]

These application notes provide detailed protocols for utilizing Isobutylamido thiazolyl resorcinol in cell culture-based pigmentation studies. The methodologies cover the culture of relevant cell models, assessment of tyrosinase activity, and quantification of melanin content.

Mechanism of Action

Isobutylamido thiazolyl resorcinol acts as a direct and reversible inhibitor of human tyrosinase, the rate-limiting enzyme in the melanogenesis cascade.[2][3] By blocking the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting melanin synthesis.[4][5] Its high specificity for human tyrosinase over mushroom tyrosinase underscores its suitability for clinically relevant research.[2][3]

Quantitative Data Summary

The inhibitory efficacy of Isobutylamido thiazolyl resorcinol against tyrosinase and melanin production has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative overview with other known depigmenting agents.

Table 1: Inhibitory Activity (IC50) of Isobutylamido Thiazolyl Resorcinol and Other Compounds on Tyrosinase

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| Isobutylamido thiazolyl resorcinol (Thiamidol) | Human Tyrosinase | 1.1 µmol/L | [2][3] |

| Isobutylamido thiazolyl resorcinol (Thiamidol) | Mushroom Tyrosinase | 108 µmol/L | [2][3] |

| Hydroquinone | Human Tyrosinase | Millimolar (mM) range | [2] |

| Arbutin | Human Tyrosinase | Millimolar (mM) range | [2] |

| Kojic Acid | Human Tyrosinase | > 500 µmol/L | [2] |

Table 2: Inhibitory Activity (IC50) of Isobutylamido Thiazolyl Resorcinol on Melanin Production in Melanocyte Cultures

| Compound | Cell Model | IC50 Value | Notes | Reference(s) |

| Isobutylamido thiazolyl resorcinol (Thiamidol) | Melanocyte Cultures | 0.9 µmol/L | Reversible Inhibition | [2][3] |

| Hydroquinone | Melanocyte Cultures | 16.3 µmol/L | Irreversible Inhibition | [3] |

Experimental Protocols

Cell Culture Models for Pigmentation Studies

The choice of cell model is critical for obtaining relevant data in pigmentation research. Primary human epidermal melanocytes (HEM) are the most physiologically relevant model, though immortalized cell lines and melanoma cell lines are also widely used.

-

Primary Human Epidermal Melanocytes (HEM): These cells are isolated from human skin and provide the most accurate in vitro representation of melanocyte biology.[5] They require specialized media and are typically cultured to 80-90% confluency before passaging.

-

Immortalized Human Melanocyte Cell Lines: These cell lines, such as hTERT-immortalized neonatal melanocytes, offer a longer lifespan than primary cells while retaining key melanogenic functions, providing a more robust model for extensive studies.

-